molecular formula C8H7Br2I B13919985 1,3-Dibromo-5-ethyl-2-iodobenzene

1,3-Dibromo-5-ethyl-2-iodobenzene

Cat. No.: B13919985
M. Wt: 389.85 g/mol
InChI Key: KKVPXQUEDASWQH-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-ethyl-2-iodobenzene is an organic compound with the molecular formula C8H7Br2I It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are replaced by bromine, ethyl, and iodine groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-ethyl-2-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-ethyl-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing bromine or iodine.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Coupling: Formation of biaryl compounds

Scientific Research Applications

1,3-Dibromo-5-ethyl-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-ethyl-2-iodobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and iodine atoms act as electrophiles, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-5-ethyl-2-iodobenzene is unique due to the presence of both bromine and iodine atoms along with an ethyl group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C8H7Br2I

Molecular Weight

389.85 g/mol

IUPAC Name

1,3-dibromo-5-ethyl-2-iodobenzene

InChI

InChI=1S/C8H7Br2I/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3

InChI Key

KKVPXQUEDASWQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)I)Br

Origin of Product

United States

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